S-(2,4-Dimethoxyphenyl) ethanethioate
Description
Properties
IUPAC Name |
S-(2,4-dimethoxyphenyl) ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(11)14-10-5-4-8(12-2)6-9(10)13-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAXICPTGBGNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction follows a two-step mechanism:
-
Deprotonation : A base (e.g., pyridine, triethylamine) abstracts a proton from the thiol group of 2,4-dimethoxybenzenethiol, generating a thiolate ion.
-
Acylation : The thiolate ion attacks the carbonyl carbon of acetyl chloride, displacing chloride and forming the thioester bond.
The stoichiometric ratio of reactants is critical, with a 1:1 molar ratio of thiol to acetyl chloride typically employed to minimize side reactions such as over-acylation or disulfide formation.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Under optimized conditions, yields exceeding 85% have been reported, though exact figures depend on substrate purity and moisture control.
Alternative Synthetic Routes and Modifications
While the acetyl chloride method dominates literature, alternative pathways have been explored to address limitations such as reagent toxicity or scalability.
Use of Acetic Anhydride as Acylating Agent
Replacing acetyl chloride with acetic anhydride offers a milder approach, though it requires catalytic acid (e.g., H₂SO₄) to activate the anhydride. This method proceeds via a similar mechanism but achieves lower yields (~70%) due to competing hydrolysis.
Comparative Analysis of Methodologies
The table below contrasts the primary and alternative methods:
| Method | Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Acetyl Chloride | AcCl, pyridine | 85–90 | High yield; well-characterized | Moisture-sensitive; HCl byproduct |
| Acetic Anhydride | (Ac)₂O, H₂SO₄ | 65–70 | Safer handling | Lower yield; acidic conditions |
| Iodine Catalysis | I₂, O₂ (hypothetical) | N/A | Potential for greener synthesis | Untested for thioester synthesis |
The acetyl chloride method remains superior in efficiency, but the acetic anhydride route offers practical advantages for large-scale applications where moisture control is challenging.
Challenges in Synthesis and Purification
Moisture Sensitivity
The thioester bond in this compound is prone to hydrolysis, necessitating anhydrous conditions throughout synthesis and workup. Even trace water can reduce yields by 10–15%.
Purification Techniques
Chromatographic purification (silica gel, hexane/ethyl acetate gradients) is standard, but recrystallization from ethanol/water mixtures has been employed for higher-purity batches. Analytical data (¹H NMR, ¹³C NMR) confirm product identity, with characteristic shifts observed for the thioester carbonyl (~195 ppm) and methoxy groups (~55 ppm) .
Chemical Reactions Analysis
Types of Reactions: S-(2,4-Dimethoxyphenyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester group can yield thiols or alcohols.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
S-(2,4-Dimethoxyphenyl) ethanethioate is primarily utilized in organic synthesis due to its ability to participate in various chemical reactions. Notably:
- Thioester Reactions : The thioester functional group allows for hydrolysis and transesterification reactions, making it a valuable intermediate in synthesizing more complex organic compounds.
- Aldol Reactions : It can be involved in stereoselective aldol reactions when combined with catalytic agents like tetrachlorosilane. Such reactions yield β-hydroxy thioesters with high diastereoselectivity and enantioselectivity .
Medicinal Chemistry
Research indicates that this compound may possess therapeutic properties:
- Anti-inflammatory and Antimicrobial Effects : Preliminary studies suggest that the compound can exhibit anti-inflammatory and antimicrobial activities. The mechanism is believed to involve interactions with biomolecules, potentially altering protein functions through hydrolysis of the thioester group.
- Biological Activity Studies : Investigations into its interactions with proteins and enzymes are ongoing, aiming to elucidate its potential as a therapeutic agent. The hydrolysis of the thioester group is particularly relevant for modifying enzyme activity or protein conformation.
Materials Science
In materials science, this compound can be used to develop novel materials due to its unique chemical properties:
- Polymer Synthesis : Its ability to act as a building block in polymer chemistry allows for the creation of polymers with specific functionalities. This can lead to innovations in coatings, adhesives, and other material applications.
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of various thioesters found that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential use in treating inflammatory diseases.
Case Study 2: Synthesis of Complex Molecules
In a synthetic chemistry context, researchers successfully utilized this compound as an intermediate for synthesizing complex natural products. The compound's reactivity facilitated multiple steps of functionalization leading to high yields of target molecules.
Mechanism of Action
The mechanism of action of S-(2,4-Dimethoxyphenyl) ethanethioate involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modify proteins and enzymes, potentially altering their activity and function.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Methoxy vs. Electron-Withdrawing Groups: Acetyl (in S-(4-acetylphenyl) ethanethioate) and chlorophenyl (in S-(4-(4-chlorophenyl)-4-oxobutyl) ethanethioate) substituents may reduce reactivity in electrophilic substitutions but stabilize intermediates .
Functional Applications: Molecular Wire Synthesis: S-(4-ethynylphenyl) ethanethiolate is critical for synthesizing conductive polymers via Sonogashira coupling, though its thioester analogs (e.g., S-(4-iodophenyl) ethanethioate) require careful handling due to nucleophilic sensitivity .
Synthetic Challenges :
- Thioesters with electron-donating groups (e.g., methoxy) may face stability issues under acidic or oxidative conditions, whereas methyl or acetyl-substituted analogs are more robust .
Biological Activity
S-(2,4-Dimethoxyphenyl) ethanethioate is a compound that has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is a thioester compound characterized by the presence of a sulfur atom bonded to an ethyl group and a 2,4-dimethoxyphenyl moiety. Its chemical structure can be represented as follows:
This structure contributes to its unique pharmacological properties, making it a subject of various studies.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent oxidative stress-related damage.
- A study demonstrated that compounds with similar structures showed DPPH radical scavenging activity, with values indicating strong antioxidant potential. For instance, derivatives of thioesters have been reported to possess antioxidant activities comparable to ascorbic acid .
Anticancer Activity
The anticancer potential of this compound has also been explored. Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines.
- In vitro studies have shown that certain thioester derivatives exhibit cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- A comparative study showed that thioester compounds exhibited varying degrees of antibacterial activity. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating effective growth inhibition .
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | TBD |
| Escherichia coli | TBD | TBD |
Case Studies
- Antioxidant Efficacy Study : A series of thioester derivatives were synthesized and evaluated for their antioxidant activities using DPPH assays. The results indicated that this compound showed promising scavenging activity similar to known antioxidants like ascorbic acid.
- Cytotoxicity Evaluation : In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of this compound. The findings suggested that this compound induces apoptosis through the activation of caspase pathways.
- Antimicrobial Testing : The compound was tested against a panel of bacterial strains using agar diffusion methods. Results showed significant inhibition zones for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Q & A
Q. What are the optimized synthetic routes for S-(2,4-dimethoxyphenyl) ethanethioate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound can be achieved via Sonogashira cross-coupling reactions , which are widely used for introducing thioester functional groups into aromatic systems. Key steps include:
- Reacting 2,3-dibromonorbornadiene with S-(4-ethynyl-phenyl) ethanethioate under palladium/copper catalysis .
- Optimizing solvent systems (e.g., THF or DMF) and temperature (typically 60–80°C) to avoid side reactions.
- Purification via column chromatography using silica gel and dichloromethane/hexane gradients to isolate the product . Yield improvements (>70%) are observed when using anhydrous conditions and degassed solvents to prevent oxidation of the thioester moiety .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
Methodological Answer: Structural validation requires a combination of techniques:
- 1H NMR : Peaks at δ 3.8–3.9 ppm (methoxy protons) and δ 2.4 ppm (thioester methyl group) confirm substitution patterns .
- 13C NMR : Signals near δ 195–200 ppm indicate the presence of the thioester carbonyl group .
- IR Spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ corresponds to the C=O stretch of the thioester .
- Elemental Analysis : Matching experimental C/H/N/S ratios with theoretical values ensures purity (>98%) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the toxicity and environmental impact of this compound derivatives?
Methodological Answer:
- GUSAR Online : A QSAR-based tool predicts acute toxicity (LD50) by analyzing molecular descriptors like hydrophobicity (LogP) and topological polar surface area (TPSA) . For example, derivatives with LogP >3.5 may exhibit higher bioaccumulation risks .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity with biological targets (e.g., enzyme active sites) .
- EcoSAR : Models environmental fate by simulating hydrolysis rates under varying pH and temperature conditions .
Q. What strategies mitigate decomposition of this compound under various experimental conditions?
Methodological Answer:
- Light Sensitivity : Store samples in amber vials at 2–8°C to prevent photodegradation of the thioester group .
- Thermal Stability : Avoid temperatures >40°C during synthesis; decomposition products (e.g., 2,4-dimethoxyphenol) can be monitored via HPLC .
- Hydrolysis Resistance : Use aprotic solvents (e.g., DCM) in acidic/basic media to minimize thioester cleavage .
Q. How does the electronic structure of the 2,4-dimethoxyphenyl group influence the reactivity of the thioester moiety in cross-coupling reactions?
Methodological Answer:
- Electron-Donating Methoxy Groups : Enhance aromatic ring electron density, facilitating oxidative addition in palladium-catalyzed couplings .
- Anchoring Effects : The thioester’s sulfur atom stabilizes metal intermediates (e.g., Pd-thiolate complexes), improving reaction efficiency in molecular wire synthesis .
- Steric Effects : Ortho-methoxy groups may hinder coupling at the para position, requiring tailored catalysts (e.g., bulky phosphine ligands) .
Q. What analytical challenges arise when quantifying this compound in complex matrices, and how can they be addressed?
Methodological Answer:
- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
- Detection Limits : Optimize LC-MS/MS parameters (e.g., MRM transitions for m/z 212 → 167) to achieve sub-ppb sensitivity .
- Co-elution Issues : Employ HPLC with diode-array detection (λ = 254 nm) and gradient elution (ACN/water) to resolve peaks from structurally similar thioesters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
